Welcome to the BenchChem Online Store!
molecular formula C9H16IN3O B8733881 3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide

3-Methyl-1-[methyl(propan-2-yl)carbamoyl]-1H-imidazol-3-ium iodide

Cat. No. B8733881
M. Wt: 309.15 g/mol
InChI Key: ZJXUOHCOTPZEIL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772480B2

Procedure details

To a 50 mL round-bottomed flask was added N-isopropyl-N-methyl-1H-imidazole-1-carboxamide (0.550 g, 3.29 mmol), acetonitrile (29 mL, 3.29 mmol), iodomethane (0.817 mL, 13.16 mmol). The resulting solution was stirred at room temperature overnight. The solvent was removed under vacuum to afford 1-(isopropyl(methyl)carbamoyl)3-methyl-1H-imidazol-3-ium iodide.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
0.817 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH3:12])[C:5]([N:7]1[CH:11]=[CH:10][N:9]=[CH:8]1)=[O:6])([CH3:3])[CH3:2].[C:13](#N)C.[I:16]C>>[I-:16].[CH:1]([N:4]([CH3:12])[C:5]([N:7]1[CH:11]=[CH:10][N+:9]([CH3:13])=[CH:8]1)=[O:6])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
C(C)(C)N(C(=O)N1C=NC=C1)C
Name
Quantity
29 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0.817 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[I-].C(C)(C)N(C(=O)N1C=[N+](C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.